molecular formula C21H25N5O2 B2397991 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea CAS No. 2034247-36-2

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea

Cat. No. B2397991
CAS RN: 2034247-36-2
M. Wt: 379.464
InChI Key: VPMKISSGGXXGNX-IYARVYRRSA-N
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Description

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Synthesis and Enzyme Inhibition

  • Synthesis and Structure-Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors : A study reported the evaluation of 1-phenylpyrazoles for their inhibitory activity against xanthine oxidase, highlighting the synthesis and potential therapeutic applications of these compounds in managing conditions like hyperuricemia (Ishibuchi et al., 2001).

Catalytic, DNA Binding, and Antibacterial Activities

  • Catalytic, DNA Binding, and Antibacterial Activities of Schiff Base Ligands and Their Metal Complexes : Research into Schiff base ligands and their Co(II), Ni(II), and Cu(II) complexes has shown significant catalytic, DNA binding, and antimicrobial activities, offering insights into their potential scientific applications (El‐Gammal et al., 2021).

Inhibition of Xanthine Oxidoreductase

  • Y-700 as a Potent Xanthine Oxidoreductase Inhibitor : The compound Y-700 was identified as a potent inhibitor of xanthine oxidoreductase, demonstrating potential for treating hyperuricemia and related diseases, further emphasizing the role of such compounds in therapeutic applications (Fukunari et al., 2004).

Urea-Fluoride Interaction and Proton Transfer

  • Nature of Urea-Fluoride Interaction : A study explored the interaction between urea derivatives and fluoride ions, revealing insights into hydrogen bonding and proton transfer processes, which could have implications in various chemical and biological processes (Boiocchi et al., 2004).

Antimycobacterial Activity

  • Antimycobacterial Activity of Novel Urea Compounds : Novel urea derivatives were synthesized and evaluated for their antimycobacterial activity, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as therapeutic agents (Sriram et al., 2007).

properties

IUPAC Name

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c22-15-19-20(24-14-13-23-19)28-18-10-8-17(9-11-18)26-21(27)25-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,13-14,17-18H,4,7-12H2,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMKISSGGXXGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea

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